molecular formula C15H12Cl2N2O4S3 B11710272 4-chloro-N-{(2Z)-3-[(4-chlorophenyl)sulfonyl]-1,3-thiazolidin-2-ylidene}benzenesulfonamide

4-chloro-N-{(2Z)-3-[(4-chlorophenyl)sulfonyl]-1,3-thiazolidin-2-ylidene}benzenesulfonamide

Cat. No.: B11710272
M. Wt: 451.4 g/mol
InChI Key: WDIJZQORKGIPPO-SDXDJHTJSA-N
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Description

4-CHLORO-N-[(2Z)-3-(4-CHLOROBENZENESULFONYL)-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolidine ring and sulfonamide groups, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-[(2Z)-3-(4-CHLOROBENZENESULFONYL)-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-chlorobenzenesulfonyl chloride with thiazolidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-[(2Z)-3-(4-CHLOROBENZENESULFONYL)-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions may yield biaryl compounds, while oxidation and reduction can lead to various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

4-CHLORO-N-[(2Z)-3-(4-CHLOROBENZENESULFONYL)-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[(2Z)-3-(4-CHLOROBENZENESULFONYL)-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide groups can form strong hydrogen bonds with active sites, while the thiazolidine ring can participate in various chemical interactions, modulating the activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-CHLORO-N-[(2Z)-3-(4-CHLOROBENZENESULFONYL)-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE stands out due to its combination of a thiazolidine ring and sulfonamide groups, providing unique chemical properties and reactivity. This makes it particularly valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H12Cl2N2O4S3

Molecular Weight

451.4 g/mol

IUPAC Name

(NZ)-4-chloro-N-[3-(4-chlorophenyl)sulfonyl-1,3-thiazolidin-2-ylidene]benzenesulfonamide

InChI

InChI=1S/C15H12Cl2N2O4S3/c16-11-1-5-13(6-2-11)25(20,21)18-15-19(9-10-24-15)26(22,23)14-7-3-12(17)4-8-14/h1-8H,9-10H2/b18-15-

InChI Key

WDIJZQORKGIPPO-SDXDJHTJSA-N

Isomeric SMILES

C1CS/C(=N\S(=O)(=O)C2=CC=C(C=C2)Cl)/N1S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CSC(=NS(=O)(=O)C2=CC=C(C=C2)Cl)N1S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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